Methyl 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-6-carboxylate
Description
Methyl 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-6-carboxylate is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Properties
Molecular Formula |
C9H10N2O2 |
|---|---|
Molecular Weight |
178.19 g/mol |
IUPAC Name |
methyl 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-6-carboxylate |
InChI |
InChI=1S/C9H10N2O2/c1-13-9(12)8-4-7-6(5-11-8)2-3-10-7/h4-5,10H,2-3H2,1H3 |
InChI Key |
UOJYHEMJJFHHKM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC=C2CCNC2=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-6-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, a palladium-catalyzed Larock indole synthesis can be utilized to form the indole unit, followed by a Pd-catalyzed one-pot sequential Buchwald–Hartwig amination/C–H activation reaction to form the key pyrrolo[2,3-c]carbazole unit .
Industrial Production Methods
Industrial production methods for this compound are less documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol.
Scientific Research Applications
Methyl 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-6-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and cellular pathways.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific biological pathways.
Industry: It can be used in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of Methyl 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-6-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the derivatives used .
Comparison with Similar Compounds
Similar Compounds
2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one: This compound has similar structural features and is studied for its antileishmanial activity.
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds are known for their inhibitory activity against fibroblast growth factor receptors.
Uniqueness
Methyl 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-6-carboxylate is unique due to its specific substitution pattern and the resulting biological activities. Its ability to serve as a versatile building block in synthetic chemistry further distinguishes it from other similar compounds.
Biological Activity
Methyl 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-6-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound is characterized by a bicyclic structure that includes both pyrrole and pyridine moieties. Its molecular formula is with a molecular weight of approximately 180.17 g/mol. The compound's unique structure contributes to its biological activity, particularly in the context of drug development.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrrolo derivatives, including this compound. For instance, derivatives of pyrrolo compounds have shown significant inhibitory effects against various cancer cell lines. In one study, the compound exhibited an IC50 value in the micromolar range against Hep3B cells, indicating potent anti-proliferative activity .
The mechanism by which this compound exerts its effects appears to involve the inhibition of fibroblast growth factor receptors (FGFRs). FGFRs play a crucial role in tumor growth and angiogenesis. The compound acts as a hinge binder within the FGFR kinase domain, forming hydrogen bonds that stabilize its binding and inhibit receptor activity .
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of pyrrolo derivatives. Modifications at specific positions on the pyrrolo ring can significantly influence potency and selectivity. For example, substituents that enhance hydrophobic interactions or form additional hydrogen bonds have been shown to improve activity against cancer cell lines .
Study Overview
A comprehensive review of pyrrolo[3,4-c]pyridine derivatives demonstrated a broad spectrum of biological activities including analgesic, sedative, antiviral, and antitumor effects . The study specifically noted that modifications in substituents at the 4-position of the phenyl ring could enhance insulin sensitivity in adipocytes by up to 37.4%, indicating potential applications in metabolic disorders .
Comparative Analysis Table
| Compound | IC50 (µM) | Target | Activity |
|---|---|---|---|
| This compound | ~1.9 | FGFR1 | Anti-proliferative |
| Pyrrolo[3,4-c]pyridine derivative | ~0.048 | Various cancer cell lines | Antitumor |
| Phenoxy-substituted pyrrolo derivative | 0.3 - 100 | Insulin sensitivity | Metabolic enhancer |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
